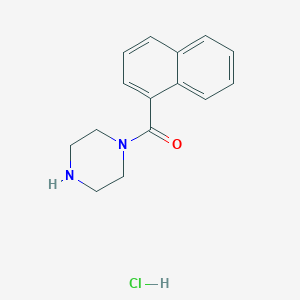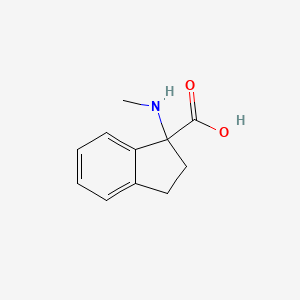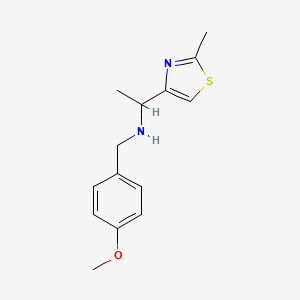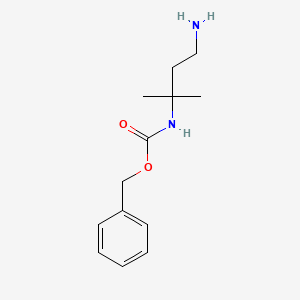
1-(1-Naphthoyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(1-Naphthoyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 . It is used for research purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-(1-Naphthoyl)piperazine hydrochloride is represented by the formula C15H17ClN2O . The ChemSpider ID for this compound is 2019033 .Physical And Chemical Properties Analysis
1-(1-Naphthoyl)piperazine hydrochloride is a white to yellow solid . It is soluble in water and slightly soluble in ethanol . Its melting point is 280°C (dec.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
1-(1-Naphthoyl)piperazine hydrochloride, among other naphthylpiperazines, has been explored for its pharmacological properties. A study by Červená, Dlabač, Němec, and Protiva (1975) investigated the synthesis and pharmacological evaluation of naphthylpiperazines, including 1-(1-Naphthoyl)piperazine hydrochloride. They found that these compounds displayed varied pharmacological activities, such as antireserpine effects and neuroleptic activity, indicating their potential as neurotropic and cardiovascular agents (Červená et al., 1975).
Serotonin Agonist Properties
Fuller, Mason, Snoddy, and Perry (1986) researched the affinity of 1-(1-Naphthoyl)piperazine hydrochloride for serotonin, LSD, and spiperone binding sites in the rat brain cortex. Their findings suggest that it acts as a central serotonin receptor agonist, impacting serotonin turnover and serum corticosterone concentrations (Fuller et al., 1986).
Effects on Operant Behavior
McKearney (1989) examined the effects of 1-(1-Naphthoyl)piperazine hydrochloride on operant behavior in squirrel monkeys. The study found that it exhibits serotonin antagonist properties at the 5-HT2 receptor subtype and may have agonist actions at the 5-HT1 site (McKearney, 1989).
Antimicrobial Studies
Verma and Singh (2015) synthesized and characterized a series of compounds, including those bearing 1-(1-Naphthoyl)piperazine hydrochloride, to evaluate their antimicrobial properties. Their findings indicated strong antimicrobial activity against various pathogen microorganisms, highlighting its potential in antimicrobial applications (Verma & Singh, 2015).
HIV-1 Reverse Transcriptase Inhibition
Romero et al. (1994) synthesized analogues of 1-(1-Naphthoyl)piperazine hydrochloride to evaluate their effectiveness in inhibiting HIV-1 reverse transcriptase. This research contributed to the development of non-nucleoside inhibitors in HIV treatment (Romero et al., 1994).
Photoluminescent Properties
Gan, Chen, Chang, and Tian (2003) investigated the luminescent properties of naphthalimide compounds with piperazine substituents, including 1-(1-Naphthoyl)piperazine hydrochloride. They demonstrated its potential as a pH probe and in photo-induced electron transfer applications (Gan et al., 2003).
Cytotoxic Effects on Melanoma Cells
Menezes et al. (2018) studied the cytotoxic effects of 1-(1-Naphthoyl)piperazine hydrochloride on melanoma cells. Their research revealed its potential in inducing oxidative stress and apoptosis in cancer cells, suggesting its applicability in cancer therapy (Menezes et al., 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
naphthalen-1-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEQIBJRZMRXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthoyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)
![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)




![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)



